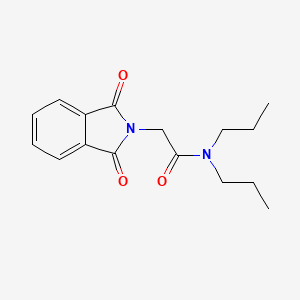

![molecular formula C17H20N2O3S B5834953 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[Benzyl(methylsulfonyl)amino]-N-ethylbenzamide, also known as BMS-470,539, is a small molecule inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4). DPP-4 is a serine protease that cleaves peptides from the N-terminus of proteins, including incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these incretins, which in turn leads to increased insulin secretion and decreased glucagon secretion, ultimately resulting in improved glycemic control.

Mécanisme D'action

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide inhibits DPP-4 by binding to the active site of the enzyme. This prevents DPP-4 from cleaving incretins such as GLP-1 and GIP, resulting in increased levels of these peptides. GLP-1 and GIP then stimulate insulin secretion from pancreatic beta cells and inhibit glucagon secretion from pancreatic alpha cells, ultimately leading to improved glycemic control.

Biochemical and Physiological Effects:

In addition to its effects on glycemic control, 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been shown to have other biochemical and physiological effects. For example, 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been shown to increase levels of adiponectin, a hormone that regulates glucose and lipid metabolism. 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has also been shown to decrease levels of inflammatory markers such as C-reactive protein and interleukin-6.

Avantages Et Limitations Des Expériences En Laboratoire

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, one limitation of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide is that it is specific for DPP-4 and does not inhibit other enzymes that may also play a role in glucose metabolism.

Orientations Futures

There are several future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide. One area of interest is the potential use of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide in combination with other antidiabetic agents such as metformin or insulin. Another area of interest is the potential use of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide in the treatment of other metabolic disorders such as obesity or non-alcoholic fatty liver disease. Finally, there is interest in developing more potent and selective DPP-4 inhibitors based on the structure of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide.

Méthodes De Synthèse

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amino group on the benzylamine with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected amine with N-methylsulfonyl chloride to form the N-methylsulfonyl derivative. The Boc group is then removed, and the resulting amine is coupled with N-ethylbenzamide to form the final product.

Applications De Recherche Scientifique

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of type 2 diabetes mellitus. Clinical trials have shown that 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide improves glycemic control in patients with type 2 diabetes by increasing insulin secretion and decreasing glucagon secretion. In addition, 2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide has been shown to have a low risk of hypoglycemia and to be well-tolerated by patients.

Propriétés

IUPAC Name |

2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-3-18-17(20)15-11-7-8-12-16(15)19(23(2,21)22)13-14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVUAVAVHUUZEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-nitrophenyl)acryloyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5834870.png)

![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)

![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)

![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)

![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)

![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)